molecular formula C8H9ClFNO B13671456 1-(3-Amino-2-fluorophenyl)ethanone hydrochloride

1-(3-Amino-2-fluorophenyl)ethanone hydrochloride

Cat. No.: B13671456
M. Wt: 189.61 g/mol
InChI Key: LBOPWGDYJJFFHU-UHFFFAOYSA-N
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Description

1-(3-Amino-2-fluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H8FNO·HCl It is a derivative of ethanone, characterized by the presence of an amino group at the third position and a fluorine atom at the second position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-fluorophenyl)ethanone hydrochloride typically involves the reaction of 3-amino-2-fluorobenzaldehyde with an appropriate reagent to introduce the ethanone moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-fluorophenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Amino-2-fluorophenyl)ethanone hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-fluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups on the phenyl ring play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)ethanone
  • 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride
  • 1-(3-Amino-4-fluorophenyl)ethanone

Comparison: 1-(3-Amino-2-fluorophenyl)ethanone hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the amino group at the third position may enhance its binding affinity to certain enzymes or receptors compared to compounds with different substitution patterns .

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

1-(3-amino-2-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H8FNO.ClH/c1-5(11)6-3-2-4-7(10)8(6)9;/h2-4H,10H2,1H3;1H

InChI Key

LBOPWGDYJJFFHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)N)F.Cl

Origin of Product

United States

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